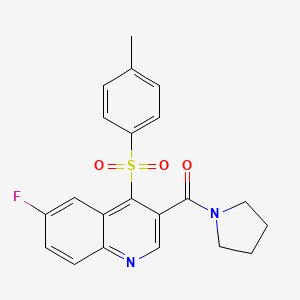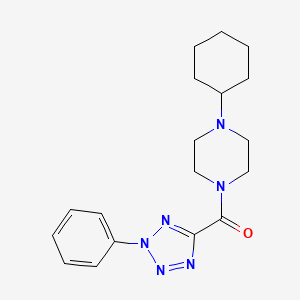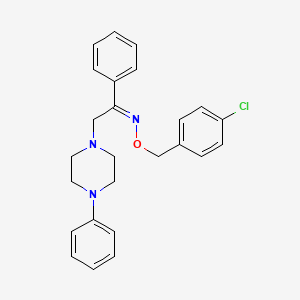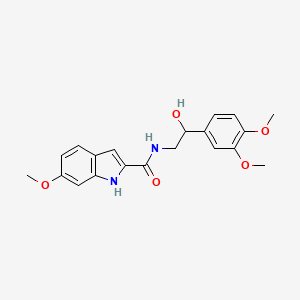
(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C21H19FN2O3S and a molecular weight of 398.45. It contains a quinoline ring, which is a nitrogen-containing bicyclic compound , and a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the reaction involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one of the synthesized compounds was obtained as a white powder with a melting point of 85–87°C .Aplicaciones Científicas De Investigación
Anticonvulsant Applications
A series of novel compounds structurally similar to the one were synthesized and evaluated for their anticonvulsant activities. One study focused on the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents. The most potent compound identified demonstrated significant efficacy in the maximal electroshock (MES) test, with a higher protective index than the reference drug phenytoin, indicating its potential as a promising anticonvulsant agent (Malik & Khan, 2014).
Structural and Physicochemical Analysis
Another aspect of research involves the structural exploration and physicochemical analysis of related compounds. For instance, the structural characterization using various spectroscopic methods and X-ray diffraction studies has been performed to understand the molecular conformation and stability, which are crucial for the biological activity of such compounds (Benaka Prasad et al., 2018).
Advanced Material Synthesis
Compounds with a similar structural framework have been synthesized and characterized for their potential applications in material science. Detailed conformational and crystallographic analyses, along with density functional theory (DFT) studies, have provided insights into the molecular structures and physicochemical properties, revealing their applicability in various fields, including material synthesis (Huang et al., 2021).
Radiopharmaceutical Development
In the field of radiopharmaceuticals, related compounds have been utilized in the development of novel PET radiotracers for imaging human neurofibrillary tangles, which are significant in neurodegenerative diseases like Alzheimer's. The successful synthesis and validation of such radiopharmaceuticals for human use highlight the potential of structurally related compounds in diagnostic imaging and neuroscience research (Collier et al., 2017).
Antibacterial Properties
Some derivatives have shown potent antibacterial activity, particularly against resistant strains of bacteria, making them valuable candidates for developing new antibiotics. The synthesis and evaluation of these compounds, including their structure-activity relationships, provide a basis for designing effective antibacterial agents (Inagaki et al., 2003).
Propiedades
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-14-4-7-16(8-5-14)28(26,27)20-17-12-15(22)6-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXKMOBGGMYHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2796750.png)

![(2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2796753.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate](/img/structure/B2796756.png)
![(2R,4R)-7-(2H-Tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene;hydrochloride](/img/structure/B2796757.png)

![2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol](/img/structure/B2796762.png)



![2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2796771.png)
